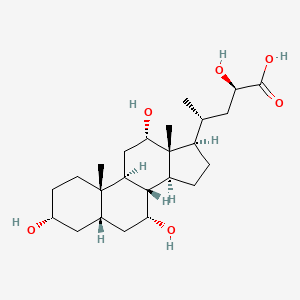

alpha-Phocaecholic acid

Description

Overview of Bile Acid Diversity and Biological Significance

Bile acids are a diverse family of steroid acids, primarily synthesized from cholesterol in the liver's peroxisomes. wikipedia.org These molecules are fundamental to various physiological processes. wjgnet.com As amphipathic compounds, possessing both hydrophobic and hydrophilic regions, they are crucial for the digestion and intestinal absorption of dietary fats and fat-soluble vitamins. wikipedia.orgwjgnet.comcreative-proteomics.com They achieve this by forming micelles, which solubilize lipids in the aqueous environment of the gut. wjgnet.comresearchgate.net

The diversity of bile acids is vast, with variations in the structure of the steroid nucleus and side chain. researchgate.net They are broadly classified into primary and secondary bile acids. Primary bile acids, such as cholic acid and chenodeoxycholic acid in humans, are synthesized directly in the liver. wikipedia.orgresearchgate.net Secondary bile acids, including deoxycholic acid and lithocholic acid, are the result of metabolic modifications of primary bile acids by intestinal bacteria. wikipedia.orgmdpi.com Before secretion into the bile, liver cells conjugate these acids with amino acids like glycine (B1666218) or taurine (B1682933), enhancing their water solubility and detergent properties. wikipedia.orgresearchgate.netfrontiersin.org

Beyond their role in digestion, bile acids are now recognized as significant signaling molecules that regulate gene expression and cellular function. nih.govmdpi.com They act through nuclear receptors, like the farnesoid X receptor (FXR), and membrane receptors, such as TGR5, influencing pathways involved in cholesterol, glucose, and energy metabolism. wjgnet.comnih.gov Furthermore, bile acids help maintain gut health by modulating the composition of the intestinal microbiota and preventing bacterial overgrowth. wjgnet.comnih.gov

Structural Characteristics of Cholanoid Compounds

Cholanoids are a class of steroids characterized by a C24 cholanic acid skeleton. This structure consists of a cyclopentanoperhydrophenanthrene nucleus—a four-ring steroid system—and a five-carbon pentanoic acid side chain terminating in a carboxyl group. researchgate.netluc.edu

A key structural feature of most naturally occurring bile acids is the stereochemistry of the junction between the A and B rings of the steroid nucleus. nih.gov In the majority of bile acids found in higher vertebrates, this junction is cis-fused (5β-configuration), which gives the molecule a bent shape. researchgate.netnih.gov In contrast, allo-bile acids possess a trans-fused (5α-configuration) A/B ring junction, resulting in a flatter, more extended structure. nih.govvulcanchem.com

The amphipathic nature of bile acids arises from the specific orientation of their hydroxyl groups. wjgnet.comresearchgate.net Typically, the hydroxyl groups are situated on the concave, hydrophilic α-face of the steroid nucleus, while the convex β-face remains hydrophobic. wjgnet.comresearchgate.net The number, position, and stereochemistry (α or β) of these hydroxyl groups vary among different bile acids, contributing to their diverse biological activities. researchgate.net

Historical Context and Initial Characterization of Alpha-Phocaecholic Acid

The study of bile acids dates back more than a century. core.ac.uk A notable C23-hydroxy bile acid, phocaecholic acid, was first isolated by Hammarsten from the bile of marine mammals belonging to the Phocidae family (seals). nih.gov Its fundamental structure was later identified by Windaus and van Schoor as the 23-hydroxy derivative of chenodeoxycholic acid (CDCA). nih.gov Further research established that the naturally occurring form is the (23R)-epimer. nih.gov Besides marine mammals, phocaecholic acid has also been identified in the bile of certain birds. nih.govresearchgate.net

This compound is classified as a tetrahydroxycholanoic acid. luc.edunih.gov This distinguishes it from the more commonly referenced phocaecholic acid (sometimes referred to as beta-phocaecholic acid), which is a trihydroxy bile acid.

Stereochemical Considerations: this compound vs. Beta-Phocaecholic Acid

The primary structural difference between this compound and beta-phocaecholic acid lies in their hydroxylation pattern. This compound possesses four hydroxyl groups, located at positions 3α, 7α, 12α, and 23. nih.gov In contrast, beta-phocaecholic acid (the compound originally isolated by Hammarsten) has three hydroxyl groups at positions 3α, 7α, and 23. caymanchem.comnih.gov

Therefore, the defining stereochemical distinction is the presence of an additional hydroxyl group at the 12α position on the steroid nucleus of this compound. nih.gov Both isomers share the 5β-cholan-24-oic acid backbone and typically feature the (23R) configuration for the hydroxyl group on the side chain. nih.govnih.gov This difference in hydroxylation impacts the molecule's polarity and may influence its biological activity and metabolic pathways. scientiaricerca.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | nih.gov |

| Molecular Formula | C₂₄H₄₀O₆ | nih.gov |

| Molecular Weight | 424.57 g/mol | |

| Synonyms | 3,7,12,23-Tetrahydroxycholan-24-oic acid; 3,7,12,23-TCOA; (23R)-3α,7α,12α,23-Tetrahydroxy-5β-cholan-24-oic Acid | nih.gov |

| InChIKey | UJYLRDMHTJWIQW-SWSYAYITSA-N | nih.gov |

| CAS Number | 6879-45-4 | nih.gov |

Table 2: Comparison of Phocaecholic Acid Isomers

| Feature | This compound | Beta-Phocaecholic Acid | Source(s) |

| Hydroxyl Groups | 4 (at C-3, C-7, C-12, C-23) | 3 (at C-3, C-7, C-23) | nih.govnih.gov |

| Chemical Class | Tetrahydroxy bile acid | Trihydroxy bile acid | luc.edunih.gov |

| Molecular Formula | C₂₄H₄₀O₆ | C₂₄H₄₀O₅ | nih.govnih.gov |

| Molecular Weight | 424.57 g/mol | 408.6 g/mol | nih.gov |

| Core Structure | 3α,7α,12α,23-tetrahydroxy-5β-cholan-24-oic acid | 3α,7α,23-trihydroxy-5β-cholan-24-oic acid | nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

6879-45-4 |

|---|---|

Molecular Formula |

C24H40O6 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(2R,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

UJYLRDMHTJWIQW-SWSYAYITSA-N |

SMILES |

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

3,7,12,23-TCOA 3,7,12,23-tetrahydroxycholan-24-oic acid 3alpha,7 alpha,12 alpha,23-tetrahydroxy-5 beta-cholan-24-oic acid |

Origin of Product |

United States |

Biosynthesis and Endogenous Biotransformation of Alpha Phocaecholic Acid

Cholesterol as the Precursor in Bile Acid Biosynthesis Pathways

The journey of alpha-phocaecholic acid begins with cholesterol, the primary precursor for all bile acids synthesized within the body. The liver is the main site of this intricate multi-step process, which serves as a major route for cholesterol catabolism and elimination. The conversion of the hydrophobic cholesterol molecule into amphipathic bile acids is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.

The biosynthesis of bile acids is a complex cascade involving a series of enzymatic modifications to the cholesterol structure. These modifications include the hydroxylation of the steroid nucleus, the saturation of the double bond in the B ring, and the oxidative cleavage of the cholesterol side chain. This series of reactions ultimately leads to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).

Differentiation of Primary and Secondary Bile Acid Pathways Relevant to this compound

The formation of this compound can be understood within the context of primary and secondary bile acid pathways. Primary bile acids are those synthesized directly from cholesterol in the liver. The two main primary bile acids in humans are cholic acid and chenodeoxycholic acid (CDCA). This compound is a derivative of CDCA, suggesting its formation is closely tied to the primary bile acid synthesis pathway.

Secondary bile acids, on the other hand, are formed in the intestine through the action of gut bacteria on primary bile acids. A key transformation is the removal of the 7α-hydroxyl group, a process known as 7α-dehydroxylation. nih.govnih.gov While this compound itself is a hydroxylated form of CDCA, its subsequent metabolism can be influenced by microbial enzymes, potentially leading to the formation of secondary bile acid-like structures.

Initial Hydroxylation Steps in Sterol Nucleus (e.g., C-7 hydroxylation)

A critical and rate-limiting step in the classical pathway of primary bile acid synthesis is the hydroxylation of cholesterol at the 7-alpha position (C-7 hydroxylation). This reaction is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), a member of the cytochrome P450 family of enzymes. This initial hydroxylation is a key modification of the sterol nucleus that commits cholesterol to the bile acid synthesis pathway. Following this, other modifications occur to the steroid ring structure, leading to the formation of the characteristic bile acid scaffold.

Side-Chain Hydroxylation at C-23 in the Formation of this compound

The defining feature of this compound is the presence of a hydroxyl group at the 23rd carbon position (C-23) of the side chain of chenodeoxycholic acid. This specific hydroxylation event is what distinguishes it from its precursor. While the exact enzymatic machinery responsible for this C-23 hydroxylation in the biosynthesis of this compound is not definitively characterized in the available literature, it is hypothesized to be carried out by a specific hydroxylase, likely another member of the cytochrome P450 superfamily. This hydroxylation step adds to the polarity of the bile acid molecule.

Enzymatic Systems Involved in this compound Formation (e.g., Cytochrome P450 Enzymes)

The biosynthesis of bile acids, including the formation of this compound, is heavily reliant on a suite of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. nih.gov These enzymes are responsible for the various hydroxylation reactions that are fundamental to converting cholesterol into different bile acid species.

As mentioned, cholesterol 7α-hydroxylase (CYP7A1) is the key enzyme initiating the classical bile acid synthesis pathway. Other CYP enzymes are also involved in modifying the steroid nucleus and the side chain. While the specific CYP enzyme that catalyzes the C-23 hydroxylation to form this compound from CDCA is not yet fully elucidated, it is highly probable that a member of this versatile enzyme family is responsible for this specific biotransformation.

Below is a table summarizing the key enzymes involved in the foundational steps of bile acid biosynthesis leading to the precursor of this compound.

| Enzyme | Abbreviation | Function |

| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the initial and rate-limiting C-7 hydroxylation of cholesterol. |

| Sterol 12α-hydroxylase | CYP8B1 | Involved in the synthesis of cholic acid (not a direct precursor of this compound). |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the alternative "acidic" pathway of bile acid synthesis. |

| 3β-hydroxy-Δ5-C27-steroid dehydrogenase | HSD3B7 | An enzyme involved in the modification of the steroid nucleus. |

Conjugation Mechanisms of this compound with Amino Acids (e.g., Glycine (B1666218), Taurine)

Before being secreted into the bile, primary bile acids, and likely their hydroxylated derivatives such as this compound, undergo conjugation with amino acids. The two primary amino acids involved in this process are glycine and taurine (B1682933). This conjugation step is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).

The conjugation process increases the water solubility and amphipathic nature of the bile acids, which is essential for their function in emulsifying fats in the intestine. The ratio of glycine- to taurine-conjugated bile acids can vary between species. While specific data on the conjugation of this compound is limited, it is expected to follow the general pathway of bile acid conjugation.

Microbial Contributions to this compound Metabolism

Once secreted into the intestine, conjugated bile acids are subject to modification by the vast and diverse community of gut bacteria. A primary microbial transformation is deconjugation, catalyzed by bacterial bile salt hydrolases (BSH), which removes the glycine or taurine moiety.

Following deconjugation, the unconjugated bile acids can undergo further transformations. A key microbial activity is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids. nih.govnih.gov For instance, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is converted to lithocholic acid. It is plausible that this compound, after deconjugation, could also be a substrate for microbial enzymes. For example, it could potentially undergo 7α-dehydroxylation to form a 23-hydroxylated secondary bile acid. The specific microbial species and enzymes involved in the metabolism of this compound are an area for further research.

Deconjugation Processes

Primary bile acids, including the precursor to this compound, are synthesized in the liver and conjugated with either glycine or taurine to enhance their solubility and facilitate their secretion into bile. These conjugated bile acids are essential for the digestion and absorption of dietary lipids in the small intestine. However, for conjugated bile acids that are not reabsorbed and pass into the large intestine, the initial step of bacterial metabolism is deconjugation. frontiersin.orgresearchgate.net This process is catalyzed by bile salt hydrolases (BSHs), enzymes that are widely expressed by various gut bacteria. frontiersin.orgresearchgate.net

The deconjugation reaction involves the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate, releasing the unconjugated bile acid and the free amino acid. This "gateway reaction" is a prerequisite for most subsequent bacterial transformations, including dehydroxylation, as the enzymes responsible for these modifications typically act on unconjugated bile acids. frontiersin.orgnih.gov While direct studies on the deconjugation of a conjugated form of this compound are not extensively documented, it is hypothesized to undergo a similar enzymatic process mediated by bacterial BSHs, yielding unconjugated this compound.

| Enzyme | Function | Bacterial Genera |

| Bile Salt Hydrolase (BSH) | Hydrolysis of the amide bond in conjugated bile acids | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium, Listeria frontiersin.org |

Bacterial Transformations Leading to this compound (e.g., Secondary Bile Acid Biosynthesis)

Following deconjugation, unconjugated primary bile acids are subjected to a variety of enzymatic modifications by the gut microbiota, leading to the formation of secondary bile acids. A key transformation is the 7α-dehydroxylation, which converts primary bile acids into their corresponding secondary bile acids. nih.govresearchgate.net In the context of chenodeoxycholic acid (CDCA), 7α-dehydroxylation results in the formation of lithocholic acid (LCA). nih.govresearchgate.netmetabolon.com Given that this compound is (23R)-hydroxy chenodeoxycholic acid, it is plausible that it could be a substrate for similar bacterial enzymatic activities.

The 7α-dehydroxylation pathway is a multi-step process carried out by a limited number of bacterial species, primarily belonging to the genus Clostridium. nih.govresearchgate.netfrontiersin.org This pathway involves a series of oxidation and reduction reactions catalyzed by enzymes encoded by the bile acid inducible (bai) operon. frontiersin.orgresearcher.life The conversion of CDCA to LCA by intestinal bacteria has been well-characterized and serves as a model for the potential biotransformation of this compound. researchgate.netmetabolon.com It is hypothesized that this compound, following deconjugation, could be a substrate for 7α-dehydroxylating bacteria, potentially leading to the formation of a yet-to-be-characterized secondary bile acid.

| Precursor Bile Acid | Bacterial Transformation | Resulting Secondary Bile Acid | Key Bacterial Genera |

| Chenodeoxycholic Acid (CDCA) | 7α-dehydroxylation | Lithocholic Acid (LCA) | Clostridium nih.govresearchgate.netfrontiersin.org |

| Cholic Acid (CA) | 7α-dehydroxylation | Deoxycholic Acid (DCA) | Clostridium nih.govresearchgate.netfrontiersin.org |

Research has identified specific bacterial strains, such as Clostridium scindens, that are capable of carrying out 7α-dehydroxylation. researchgate.netfrontiersin.orgresearcher.life The enzymes involved in this pathway exhibit substrate specificity, and while the metabolism of CDCA is established, further research is needed to confirm the transformation of its hydroxylated derivatives like this compound. nih.govresearchgate.net

Decarboxylation of this compound in Animal Models

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). In the context of bile acid metabolism, this would involve the removal of the carboxyl group from the side chain. However, there is a significant lack of scientific literature and research findings regarding the decarboxylation of this compound in animal models. The metabolic fate of bile acids is predominantly characterized by deconjugation, dehydroxylation, oxidation, and epimerization reactions carried out by the gut microbiota. While decarboxylation is a fundamental biochemical process, its role in the endogenous biotransformation of this compound has not been established. This represents a notable gap in the current understanding of the complete metabolic pathway of this particular bile acid.

Phylogenetic Distribution and Comparative Bile Acid Physiology of Alpha Phocaecholic Acid

Occurrence and Relative Abundance of Alpha-Phocaecholic Acid Across Vertebrate Species

The distribution of this compound and its stereoisomers is not uniform across the animal kingdom, with notable concentrations in specific avian and marine mammal lineages, as well as the presence of structurally related alpha-hydroxylated bile acids in Australian marsupials.

Presence in Avian Species (e.g., Anas platyrhynchos, Phoenicopterus ruber)

Research has identified a significant presence of β-phocaecholic acid, the 23R epimer of this compound, in the bile of certain avian species. In the mallard duck (Anas platyrhynchos), β-phocaecholic acid has been found in substantial amounts, with its taurine (B1682933) conjugate, phocaecholyltaurine, being a primary bile acid alongside chenodeoxycholyltaurine. nih.govnih.gov This indicates a specialized bile acid synthetic pathway in this species.

Table 1: Predominant Bile Acids in Select Avian Species

| Species | Common Name | Predominant Bile Acids | Reference |

|---|---|---|---|

| Anas platyrhynchos | Mallard Duck | Chenodeoxycholyltaurine, Phocaecholyltaurine (β-phocaecholic acid conjugate) | nih.gov |

| Phoenicopterus ruber | Greater Flamingo | β-Phocaecholic acid is a major component | oup.comusf.edu |

| Gallus domesticus | Chicken | Chenodeoxycholyltaurine, Cholyltaurine | nih.gov |

| Meleagris gallopavo | Turkey | Chenodeoxycholyltaurine, Cholyltaurine | nih.gov |

Identification in Marine Mammals (e.g., Seals, Walrus) and Australian Marsupials

The pinnipeds, which include seals, sea lions, and walruses, are characterized by the presence of C24 bile acids with hydroxylation at the C-23 position. nih.govnih.gov This structural feature is consistent with phocaecholic acid. A study on the bile acid composition of the harp seal (Phoca groenlandica) confirmed the presence of phocaecholic acid, which constituted approximately 21.4% of the total bile acids. nih.gov

While specific studies detailing the complete bile acid profile of the walrus (Odobenus rosmarus) with a focus on phocaecholic acid are limited, the general finding for pinnipeds suggests its likely presence.

In a distinct yet related discovery, a novel 1α-hydroxylated bile acid, vulpecholic acid (1α,3α,7α-trihydroxy-5β-cholan-24-oic acid), has been identified as the major biliary component in the common brushtail possum (Trichosurus vulpecula), an Australian marsupial. nih.govnih.gov This compound accounts for over 60% of the solid material in the bile of this species and is primarily found in its unconjugated form. nih.gov The hepatic formation of vulpecholic acid has been confirmed, highlighting a unique bile acid synthetic pathway in this marsupial. nih.gov

Table 2: Notable Bile Acids in Select Marine Mammals and Marsupials

| Species | Common Name | Notable Bile Acid(s) | Relative Abundance | Reference |

|---|---|---|---|---|

| Phoca groenlandica | Harp Seal | Phocaecholic acid | ~21.4% | nih.gov |

| Pinnipeds (general) | Seals, Sea Lions, Walruses | C24 bile acids with 23R-hydroxylation | Characteristic feature | nih.govnih.gov |

| Trichosurus vulpecula | Common Brushtail Possum | Vulpecholic acid (1α-hydroxylated) | >60% of solid bile material | nih.gov |

Evolutionary Trajectories of Bile Acid Structure and this compound's Place in Vertebrate Phylogeny

The structural diversity of bile acids across vertebrates reflects a complex evolutionary history. The general trend shows a transition from C27 bile alcohols in more ancient lineages to C24 bile acids in more recently evolved species. nih.gov The modifications to the steroid nucleus and side chain, including the position of hydroxyl groups, serve as valuable biochemical markers for phylogenetic relationships. nih.gov

The presence of hydroxyl groups at unusual positions, such as C-1 and C-23, points to specialized enzymatic pathways that have evolved in certain lineages. The 1α-hydroxylation seen in the vulpecholic acid of the brushtail possum is a prime example of such a unique adaptation within marsupials. nih.gov Similarly, the 23-hydroxylation that characterizes phocaecholic acid in pinnipeds and some avian species represents a convergent or lineage-specific evolution of bile acid synthesis. oup.comusf.edunih.govnih.gov The shared presence of β-phocaecholic acid in ducks and flamingos suggests a common ancestral origin for the enzyme responsible for its synthesis, providing a biochemical link between these avian orders. oup.comusf.edu

The evolution of these specialized bile acids may be linked to adaptations to specific diets or metabolic requirements, although the precise functional advantages are still under investigation.

Interspecies Variation in Bile Acid Pool Composition and Its Determinants

The composition of the bile acid pool varies significantly among different vertebrate species. nih.gov This variation is influenced by a combination of genetic and non-genetic factors.

Genetic Determinants: The primary determinant of the bile acid profile is the species-specific expression and activity of enzymes involved in bile acid synthesis. nih.gov For instance, the presence or absence of specific cytochrome P450 enzymes dictates the hydroxylation patterns of bile acids. nih.gov The evolution of enzymes capable of 1α- or 23-hydroxylation is a clear example of how genetic changes have led to the unique bile acid profiles observed in marsupials, pinnipeds, and certain birds.

Regulatory Mechanisms: The size and composition of the bile acid pool are tightly regulated by nuclear receptors, such as the farnesoid X receptor (FXR), which sense bile acid levels and modulate the expression of genes involved in their synthesis and transport. nih.gov Species-specific differences in the sensitivity and activity of these regulatory pathways can also contribute to the observed variations in bile acid composition.

Molecular and Cellular Mechanisms of Alpha Phocaecholic Acid Action in Research Models

Interactions with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR)) and G Protein-Coupled Receptors (e.g., TGR5) at a Mechanistic Level

Bile acids exert significant regulatory effects on metabolism and inflammation through the activation of specific receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (also known as GPBAR1). nih.govnih.gov

The interaction between bile acids and their receptors is a critical step in initiating cellular signaling. The structural characteristics of a bile acid, including the number and position of hydroxyl groups, determine its binding affinity and potency for a specific receptor. exlibrisgroup.com

Farnesoid X Receptor (FXR): FXR functions as a ligand-activated transcription factor. frontiersin.org Upon binding a bile acid ligand in the cell nucleus, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This complex then binds to specific DNA sequences known as FXR-response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov The potency of different bile acids as FXR ligands varies, with chenodeoxycholic acid (CDCA) being the most potent natural agonist, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA). nih.govmedchemexpress.com

Takeda G Protein-Coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor expressed in various cells, including macrophages and intestinal cells. frontiersin.orgnih.govunits.it When a bile acid binds to TGR5, it triggers a conformational change that activates an associated intracellular G protein (Gαs). nih.gov This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA). frontiersin.org The most potent natural agonist for TGR5 is LCA. nih.govnih.gov

The activation of FXR and TGR5 by bile acids leads to the regulation of a wide array of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation.

FXR-Mediated Gene Regulation: A primary role of FXR is to maintain bile acid homeostasis. Activation of FXR in hepatocytes leads to the induction of the Small Heterodimer Partner (SHP) gene. nih.gov SHP, in turn, inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. nih.govyoutube.com FXR also regulates genes involved in bile acid transport. nih.gov

TGR5-Mediated Gene Regulation: TGR5 activation is heavily involved in modulating inflammatory responses and metabolism. In macrophages, the TGR5-cAMP-PKA signaling axis can inhibit the activity of the pro-inflammatory transcription factor NF-κB, leading to reduced expression of cytokines like TNF-α and various interleukins. frontiersin.orgfrontiersin.org

Modulation of Intracellular Signaling Cascades by Alpha-Phocaecholic Acid Metabolites

The biological activities of this compound can be mediated by its metabolites, particularly those produced by the gut microbiota.

Research using molecular docking models has suggested that secondary bile acids (SBAs) produced by gut microbes have a high potential to inhibit the Insulin (B600854) Receptor Tyrosine Kinase (IRTK), a key enzyme in the insulin signaling pathway. scientiaricerca.com The blockade of this enzyme prevents the transduction of insulin signals. scientiaricerca.com

In these computational models, this compound was identified as a microbe-derived SBA that can specifically inhibit IRTK. scientiaricerca.com The binding is proposed to occur at the phospho-tyrosine sub-site of the receptor. scientiaricerca.com The interaction is stabilized by hydrogen bonding between the bile acid and amino acid residues such as Met 1079 and Arg 1000 within the kinase's binding pocket. scientiaricerca.com The amphipathic nature of SBAs may allow them to cross the cell membrane and access the intracellular domain of the IRTK. scientiaricerca.com

| Compound | Docking Score (kcal/mol) |

|---|---|

| Cholic acid | -8.953 |

| Chenodeoxycholic acid | -8.800 |

| Phocaecholic acid | -8.730 |

| This compound | -8.289 |

| beta-Phocaecholic acid | -8.173 |

| Allochenodeoxycholic acid | -8.042 |

| Haemulcholic acid | -8.036 |

Bile acids are significant modulators of immune cell function, particularly in macrophages. nih.gov The activation of TGR5 by bile acids in macrophages increases intracellular levels of cAMP. nih.gov This elevation in cAMP activates PKA, which can subsequently inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org

NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govspandidos-publications.com By inhibiting NF-κB, bile acids can suppress the production of these inflammatory mediators and promote a shift towards an anti-inflammatory M2 macrophage phenotype. nih.govfrontiersin.org This effect is complemented by the ability of FXR activation to also repress NF-κB-responsive genes. nih.govfrontiersin.org The combined signaling through both TGR5 and FXR results in a potent anti-inflammatory effect in macrophages. nih.gov

Influence on Cellular Metabolism in In Vitro and Animal Models

Through their interaction with nuclear and cell surface receptors, bile acids play a central role in regulating cellular and systemic metabolism.

In research models, the administration of bile acids like cholic acid and chenodeoxycholic acid has been shown to improve glucose and lipid metabolism disorders. mdpi.com This is achieved, in part, by activating the TGR5/adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which can inhibit gluconeogenesis and lipolysis in the liver. mdpi.com

Role in Lipid Metabolism Regulation (e.g., Fatty Acid Metabolism in Bovine Gut)

Bile acids are crucial for the digestion and absorption of lipids in ruminants. The process of lipid metabolism in the bovine gut involves the hydrolysis of dietary fats into fatty acids and monoglycerides, which are then absorbed. Bile acids, including hydroxylated forms, play a central role in emulsifying fats, which increases the surface area for enzymatic digestion by lipases. This emulsification is critical for the efficient breakdown and subsequent absorption of fatty acids.

In the context of the bovine gut, the addition of bile acids to the diet has been shown to influence lipid metabolism. While direct studies on this compound in bovine models are limited, the general principles of bile acid function suggest its potential role. Hydroxylated bile acids, due to their amphipathic nature, can form micelles that encapsulate fatty acids, facilitating their transport across the intestinal epithelium. This is particularly important for long-chain fatty acids, which are less water-soluble.

Furthermore, bile acids can modulate the gut microbiota, which in turn can influence fatty acid metabolism. The gut microbiome in ruminants is complex and plays a significant role in the biohydrogenation of unsaturated fatty acids. While the specific effects of this compound on the bovine gut microbiome have not been detailed in the available research, it is an area of active investigation for other bile acids.

The table below summarizes the general effects of bile acid supplementation on lipid metabolism parameters in livestock, which can provide a framework for understanding the potential role of this compound.

| Parameter | Effect of Bile Acid Supplementation |

| Crude Fat Digestibility | Increased |

| Lipase Activity | Enhanced |

| Fat-Soluble Vitamin Absorption | Improved |

| Energy Utilization | Improved |

Effects on Cholestasis Models at a Mechanistic Level (e.g., Bile Acid Synthesis and Excretion Genes)

Cholestasis is a condition characterized by the reduction or stoppage of bile flow, leading to the accumulation of bile acids in the liver, which can cause liver damage. The regulation of bile acid synthesis and excretion is a key therapeutic target in cholestasis. The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in maintaining bile acid homeostasis.

Activation of FXR in the liver leads to the transcriptional repression of genes involved in bile acid synthesis, primarily cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1). CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting the expression of these genes, FXR activation reduces the production of bile acids, thus alleviating the toxic burden on the liver during cholestasis.

While specific studies detailing the effects of this compound on these genes in cholestasis models are not extensively available, its role as a bile acid suggests it would participate in this regulatory feedback loop. As a natural ligand for FXR, this compound would be expected to activate this receptor. Upon activation, FXR would then initiate a signaling cascade to downregulate CYP7A1 and CYP8B1 expression.

Furthermore, FXR activation promotes the expression of genes involved in the transport and excretion of bile acids from hepatocytes, such as the Bile Salt Export Pump (BSEP). Increased BSEP activity enhances the efflux of bile acids into the bile canaliculi, promoting their elimination from the liver.

The potential mechanistic effects of this compound in a cholestasis model are summarized in the table below, based on the known functions of bile acids and FXR.

| Gene/Protein | Function | Expected Effect of this compound (via FXR activation) |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation of gene expression |

| CYP8B1 | Involved in cholic acid synthesis | Downregulation of gene expression |

| BSEP | Transports bile salts out of hepatocytes | Upregulation of gene expression |

Structure-Activity Relationship Studies of this compound and Its Epimers

The biological activity of bile acids is intricately linked to their molecular structure, particularly the number, position, and orientation of hydroxyl groups on the steroid nucleus and the configuration of the side chain. These structural features determine the affinity and efficacy of bile acids as ligands for nuclear receptors like the farnesoid X receptor (FXR), which is a key regulator of bile acid, lipid, and glucose metabolism.

This compound is chemically known as 3α,7α,23(R)-trihydroxy-5β-cholan-24-oic acid. Its structure-activity relationship, particularly in comparison to its epimers, is of significant interest for understanding its biological function. The stereochemistry of the hydroxyl group at the C-23 position on the side chain is a critical determinant of its interaction with receptors.

Studies investigating the structure-activity relationships of various bile acids and their synthetic derivatives have provided insights into the features that govern FXR activation. It has been generally observed that the presence and orientation of hydroxyl groups can significantly impact the agonist activity of a bile acid. For instance, the spatial arrangement of these hydrophilic groups on the hydrophobic steroid backbone influences how the molecule fits into the ligand-binding pocket of FXR.

In the context of 23-hydroxylated bile acids, research has explored the difference in activity between the R and S epimers. One study on the FXR agonist activity of various bile alcohols, which are structurally related to bile acids, found that for (23S)- and (23R)-5β-cholestane-3α,7α,12α,23-tetrols, there was no significant difference in their ability to activate FXR. doi.org This suggests that for hydroxylation at the C-23 position, the stereochemistry (R vs. S) may not be a major determinant of FXR activation, at least for this particular molecular scaffold. doi.org

This finding is significant for this compound, which is the 23R epimer. It implies that its 23S epimer may exhibit similar activity at the FXR. However, it is important to note that other structural modifications can have a profound impact. For example, the presence of bulky substituents or changes in the stereochemistry of hydroxyl groups on the steroid nucleus (e.g., at positions 3, 7, or 12) have been shown to dramatically alter FXR agonist activity. nih.govresearchgate.net

The table below summarizes the key structural features of bile acids and their general impact on FXR activation, providing a framework for understanding the structure-activity relationship of this compound and its epimers.

| Structural Feature | Impact on FXR Agonist Activity |

| Number of Hydroxyl Groups | Generally, di- and tri-hydroxylated bile acids are more potent FXR agonists than monohydroxylated ones. |

| Position of Hydroxyl Groups | The specific positions of hydroxyl groups on the steroid nucleus are critical for receptor binding. |

| Orientation (α vs. β) of Hydroxyl Groups | The stereochemistry of hydroxyl groups significantly influences activity; for example, 7β-epimers often show reduced activity compared to 7α-epimers. nih.govresearchgate.net |

| Side Chain Hydroxylation | Hydroxylation on the side chain can modulate activity. For C-23 hydroxylation, the R and S epimers may have similar activity. doi.org |

Advanced Analytical Methodologies for Alpha Phocaecholic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique for isolating bile acids from complex mixtures. nih.gov Both high-performance liquid chromatography and gas chromatography are frequently employed, each with specific advantages for bile acid analysis.

High-Performance Liquid Chromatography (HPLC) is currently the most popular and widely used technique for the analysis of bile acids. nih.govpan.olsztyn.pl It is particularly effective for separating a wide range of bile acids, including alpha-phocaecholic acid, within a single analytical run. The methodology typically involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. lcms.czmdpi.com

The separation of bile acids, which are often structurally similar isomers, can be challenging but is achievable with carefully optimized HPLC methods. lcms.cz The efficiency of the separation allows for the creation of detailed bile acid profiles, which are essential for studying metabolic pathways and disease biomarkers. HPLC systems are often coupled with various detectors, with mass spectrometry being the most powerful for definitive identification and quantification. nih.gov

Table 1: Key Parameters in HPLC Methods for Bile Acid Analysis

| Parameter | Common Implementation | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, C8) | Separates bile acids based on polarity and hydrophobic character. |

| Mobile Phase | Gradient elution with acetonitrile/methanol and water with additives (e.g., formic acid, ammonium acetate) | Provides the necessary resolution to separate complex mixtures of structurally similar bile acids. |

| Detection | UV Detector, Mass Spectrometer (MS) | UV detection provides general quantification, while MS offers high specificity and sensitivity for identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for separating and analyzing steroids, including bile acids like this compound. restek.comshimadzu.com A key feature of GC-MS analysis for these compounds is the requirement for derivatization. shimadzu.com Bile acids are not naturally volatile due to their polar carboxyl and hydroxyl functional groups. restek.comshimadzu.com Therefore, a chemical derivatization step is necessary to convert them into more volatile forms suitable for gas chromatography. restek.com

This process typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. restek.com Once derivatized, GC-MS provides excellent separation of closely related isomers, which is a significant advantage in steroid analysis. restek.comshimadzu.com

Mass Spectrometry-Based Approaches for Identification and Absolute Quantification

Mass spectrometry (MS) is indispensable for the definitive identification and precise quantification of bile acids. When coupled with a chromatographic separation technique, it provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become the mainstream and most widely used methods for bile acid analysis. restek.comnih.gov These techniques offer high sensitivity and specificity, often allowing for the detection of bile acids at very low concentrations (ng/mL levels). nih.govnih.gov

A major advantage of LC-MS is that it can often be performed without the need for derivatization, simplifying the sample preparation process. restek.com LC-MS/MS is particularly powerful because it can differentiate between isobaric compounds—molecules that have the same mass but different structures—which is a common challenge in bile acid analysis. nih.gov This capability is crucial for accurately identifying and quantifying specific isomers like this compound in a complex mixture of other bile acids. lcms.cznih.gov The development of stable isotope dilution LC-MS/MS methods has further enhanced the accuracy of absolute quantification. researchgate.net

Targeted metabolomics focuses on the measurement of a specific, predefined group of metabolites. In the context of bile acid research, this approach is used to simultaneously identify and quantify a panel of bile acids, including this compound. nih.govcreative-proteomics.com By using techniques like LC-MS/MS, researchers can create detailed profiles of bile acid concentrations in various biological samples. mdpi.comnih.gov

This methodology is instrumental in studying how the bile acid pool changes in response to physiological conditions, disease states, or therapeutic interventions. nih.gov For instance, targeted metabolomics has been successfully used to identify specific bile acids as potential biomarkers for various liver diseases by comparing the profiles of healthy individuals with those of patients. nih.govmdpi.com This approach provides a comprehensive view of the bile acid metabolic network.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Key Advantages | Common Application |

|---|---|---|

| GC-MS | Excellent separation of isomers, high reliability. | Steroid profiling where derivatization is feasible. |

| LC-MS | High throughput, no derivatization often needed. | General bile acid screening and profiling. |

| LC-MS/MS | High sensitivity and specificity, absolute quantification, differentiates isomers. | Mainstream method for quantitative and targeted bile acid analysis. |

| Targeted Metabolomics | Simultaneous quantification of a large panel of bile acids. | Biomarker discovery and metabolic pathway analysis. |

Sample Preparation Strategies for Diverse Biological Matrices (e.g., Bile, Tissue, Plasma, Intestinal Contents)

The accuracy of any analytical method for this compound is highly dependent on the initial sample preparation. gcms.cz This step is critical for removing interfering substances from the biological matrix, which can otherwise affect the analytical results. gcms.cznih.gov The choice of preparation technique depends on the nature of the sample matrix. uab.edu

Plasma/Serum: For liquid samples like plasma and serum, a common first step is protein precipitation (PPT) , often achieved by adding a solvent like acetonitrile to "crash out" proteins. gcms.cz This is frequently followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify the bile acids and concentrate them before analysis. nih.govuab.edu

Tissue: Solid samples such as liver tissue first require homogenization to break down the cellular structure and create a uniform mixture. organomation.com This is followed by an extraction step, often using organic solvents, to isolate the bile acids from the tissue components.

Bile and Intestinal Contents: These matrices are rich in bile acids but also contain high concentrations of other lipids and interfering substances. Preparation often involves dilution followed by SPE to isolate the bile acid fraction.

Feces: Fecal samples present a significant challenge due to their complexity. A common method involves direct extraction of the lyophilized (freeze-dried) sample with an ethanol/sodium hydroxide solution, followed by purification using a reversed-phase C18 cartridge (a form of SPE). nih.govresearchgate.net

Effective sample preparation is essential to minimize matrix effects, improve the sensitivity of the assay, and ensure the reliability and reproducibility of the quantification of this compound. gcms.cznih.gov

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful methodology for elucidating the dynamics of metabolic pathways, providing quantitative insights into the rates of synthesis, degradation, and transformation of metabolites in vivo. In the context of this compound (α-PCA) research, while direct metabolic flux analysis studies are not yet available in the published literature, the extensive application of these techniques to structurally related bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid, provides a robust framework for how such investigations could be designed and interpreted.

Metabolic flux analysis of α-PCA would involve the administration of an isotopically labeled precursor or α-PCA itself, followed by the tracking of the label's incorporation into various downstream metabolites over time. This approach allows for the determination of key kinetic parameters, including the total pool size of α-PCA, its fractional turnover rate, and its synthesis rate. The choice of isotope is critical, with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) being preferred for human studies to avoid the risks associated with radioactive isotopes.

The general workflow for a metabolic flux analysis of α-PCA using isotopic labeling would involve several key steps:

Synthesis of Labeled Tracers: A chemically identical version of α-PCA, but enriched with a stable isotope at a specific and stable position in the molecule, would be synthesized. For instance, [24-¹³C]α-Phocaecholic acid could be produced, where the carbon atom in the carboxyl group is ¹³C instead of the naturally abundant ¹²C. Alternatively, deuterium labels can be introduced at stable positions on the steroid nucleus, such as in [11,12-²H₂]chenodeoxycholic acid, a technique that has been validated for bile acid kinetic studies in humans nih.govnih.gov.

In Vivo Administration: The labeled α-PCA would be administered to the study subjects, typically orally. The tracer would then enter the endogenous bile acid pool and undergo the same metabolic processes as the unlabeled compound.

Sample Collection: At timed intervals following administration, biological samples such as serum, bile, and feces would be collected. Serum sampling is often preferred for its less invasive nature.

Mass Spectrometric Analysis: The collected samples would be processed to extract and purify the bile acids. The isotopic enrichment of α-PCA and its metabolites would then be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods can separate different bile acids and accurately measure the ratio of the labeled to unlabeled species.

By analyzing the decay curve of the isotopic enrichment in the α-PCA pool over time, key metabolic parameters can be calculated. For example, the fractional turnover rate, which represents the fraction of the bile acid pool that is replaced per unit of time, can be determined from the slope of the enrichment decay curve. The total pool size can then be calculated by dividing the administered dose of the labeled tracer by the initial enrichment at time zero. The synthesis rate is subsequently determined by multiplying the pool size by the fractional turnover rate.

In a hypothetical study investigating the metabolic flux of α-PCA in healthy individuals, one might expect to see results similar to those observed for other primary bile acids like CDCA. The following interactive data table illustrates the type of data that could be generated from such a study.

| Parameter | Mean Value | Standard Deviation | Units |

| α-PCA Pool Size | 0.75 | 0.15 | g |

| α-PCA Fractional Turnover Rate | 0.20 | 0.05 | d⁻¹ |

| α-PCA Synthesis Rate | 0.15 | 0.04 | g/d |

| Conversion to nor-chenodeoxycholic acid | 8 | 2 | % of turnover |

This table presents hypothetical data for illustrative purposes, based on typical values observed for other primary bile acids in human metabolic studies.

Furthermore, isotopic labeling can be used to trace the metabolic fate of α-PCA. For instance, by tracking the appearance of the ¹³C or ²H label in other bile acids, the extent to which α-PCA is converted to metabolites such as nor-chenodeoxycholic acid can be quantified. This provides a direct measure of the flux through specific metabolic pathways. Dual-label studies, employing two different isotopes simultaneously (e.g., a ¹³C-labeled primary bile acid and a ²H-labeled secondary bile acid), can provide even more detailed insights into the complex enterohepatic circulation and biotransformation of bile acids.

Synthetic Chemistry and Chemical Modification of Alpha Phocaecholic Acid

Total Synthesis Approaches for Alpha-Phocaecholic Acid and Related Cholanoids

The complete de novo synthesis of complex steroid structures like bile acids is a formidable challenge in organic chemistry. While specific total synthesis routes starting from simple acyclic precursors for this compound are not extensively documented in readily available literature, the general principles of steroid synthesis are applicable. More commonly, synthetic strategies focus on the efficient modification of more abundant bile acid precursors.

A notable approach in the synthesis of related 23-hydroxylated bile acids, including α-PCA, involves a highly efficient route utilizing the alpha-oxygenation of silylalkenes. nih.govresearchgate.net This method provides a powerful tool for the stereoselective introduction of the crucial C-23 hydroxyl group onto the bile acid side chain, a key structural feature of α-PCA.

Conversely, α-PCA itself can serve as a valuable starting material for the synthesis of other significant bile acids. A practical and effective method has been developed for the large-scale synthesis of chenodeoxycholic acid (CDCA) starting from α-PCA. nih.gov This process achieves a high total yield through a five-step sequence:

Methyl esterification: Protection of the C-24 carboxylic acid.

Ts-protection: Tosylation of the hydroxyl groups.

Bromination: Introduction of a bromine atom.

Reduction: Removal of the bromine atom.

Hydrolysis: Deprotection of the ester and tosyl groups to yield CDCA. nih.gov

This conversion highlights the role of α-PCA as a versatile cholic acid derivative in the synthetic landscape of bile acids.

Derivatization Strategies for Synthesis of Analogs and Probes

The polyfunctional nature of the α-PCA scaffold allows for targeted modifications at both the steroid nucleus and the flexible side chain. These derivatizations are crucial for generating analogs to probe biological functions and develop compounds with improved pharmacological profiles.

The steroidal core of α-PCA, with hydroxyl groups at the C-3 and C-7 positions, provides reactive handles for various chemical transformations. Strategies for modifying the steroid nucleus of bile acids are well-established and can be applied to α-PCA. These include:

Oxidation and Reduction: The hydroxyl groups at C-3 and C-7 can be selectively oxidized to the corresponding ketones. Subsequent stereoselective reduction can yield epimers with altered stereochemistry (e.g., 3β or 7β hydroxyl groups), leading to a diverse range of steroid scaffolds.

Esterification and Etherification: The hydroxyl groups are readily converted to esters or ethers to modulate the lipophilicity and pharmacokinetic properties of the molecule.

Substitution: Introduction of other functional groups, such as halogens or methyl groups, onto the steroid rings can influence receptor binding and metabolic stability. For instance, the synthesis of 7-methyl-substituted bile acid analogs has been reported, demonstrating the feasibility of alkylation on the steroid nucleus. researchgate.net

These modifications can systematically alter the geometry and polarity of the steroid, which is critical for interaction with nuclear receptors and enzymes.

Table 1: Potential Modifications at the Steroid Nucleus of α-PCA

| Modification Type | Reagents and Conditions (Examples) | Resulting Functional Group | Purpose of Modification |

| Oxidation | CrO₃, Pyridine | Ketone (at C-3, C-7) | Intermediate for stereochemical inversion; study of structure-activity relationships. |

| Stereoselective Reduction | NaBH₄, L-Selectride® | Epimeric Alcohol (e.g., 7β-OH) | Generation of stereoisomers to probe receptor specificity. |

| Acylation | Acetic Anhydride, Pyridine | Ester (e.g., Acetate) | Prodrug design; modulation of solubility and bioavailability. |

| Alkylation | CH₃I, Base | Ether (e.g., Methyl ether) | Increase lipophilicity; block metabolic hydroxylation. |

The side chain of α-PCA, with its C-23 hydroxyl and C-24 carboxyl groups, is a primary site for derivatization to create analogs and probes.

The introduction of the C-23 hydroxyl group is a key synthetic step. A new efficient method for synthesizing 23-hydroxylated bile acids involves the alpha-oxygenation of silylalkenes. nih.gov This strategy allows for the controlled installation of the hydroxyl group at the desired position on the side chain.

Further modifications of the side chain include:

Conjugation: The C-24 carboxylic acid can be conjugated with amino acids, such as glycine (B1666218) or taurine (B1682933), to form amide linkages. The taurine conjugate of 23(R)-hydroxy-chenodeoxycholic acid has been prepared synthetically. nih.gov These conjugates often exhibit different physicochemical and biological properties compared to the unconjugated parent bile acid.

Chain Elongation/Shortening: The side chain can be oxidatively cleaved or extended to produce nor- (C23) or homo- (C25) bile acids, respectively. The α-oxidation of 23(R)-hydroxy-chenodeoxycholic acid to its corresponding nor-bile acid has been observed. nih.gov

Probe Synthesis: For biological studies, molecular probes can be synthesized by incorporating reporter groups. For example, an azido (B1232118) group can be introduced onto the side chain, which can then be used for "click chemistry" to attach fluorescent dyes or affinity tags. This approach has been used to create probes from other complex lipids. mdpi.com

Table 2: Examples of Side Chain Modifications on α-PCA and Related Bile Acids

| Modification | Position(s) | Synthetic Strategy | Purpose | Reference |

| Hydroxylation | C-23 | Alpha-oxygenation of silylalkenes | Synthesis of α-PCA and its epimers | nih.gov |

| Amide Formation | C-24 | Coupling with amino acids (e.g., taurine) | Mimic natural bile acid conjugates | nih.gov |

| Oxidative Decarboxylation | C-24 | α-oxidation | Formation of nor-bile acids | nih.gov |

| Labeling | Side Chain | Introduction of an azide (B81097) group | Synthesis of chemical probes for biological studies | mdpi.com |

Development of Chemical Libraries Based on this compound Scaffold for Receptor Screening

The unique three-dimensional structure of bile acids makes them privileged scaffolds for designing ligands for various biological targets, particularly nuclear receptors. The α-PCA scaffold, with its distinct pattern of hydroxyl groups and a flexible side chain, is an ideal starting point for combinatorial chemistry and the generation of compound libraries. mdpi.com

By systematically modifying the different functional groups on the α-PCA molecule, a library of diverse analogs can be created. For example, using the hydroxyl groups at C-3, C-7, and C-23, and the carboxyl group at C-24 as points of diversification, chemists can generate a large number of compounds by reacting a common α-PCA core with a variety of building blocks. mdpi.com

These libraries can then be screened against a panel of receptors (e.g., Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR)) to identify compounds with specific agonist or antagonist activity. mdpi.comnih.gov This scaffold-based approach accelerates the discovery of new lead compounds by exploring the chemical space around a known biologically relevant structure. The development of such libraries is instrumental in elucidating structure-activity relationships (SAR) and optimizing ligand selectivity and potency. nih.gov

Stereoselective Synthesis of this compound Epimers

Stereochemistry plays a critical role in the biological activity of bile acids. The precise spatial arrangement of the hydroxyl groups on the steroid nucleus and the side chain determines how the molecule fits into the binding pocket of a receptor. This compound is specifically the 23R epimer of 3α,7α,23-trihydroxy-5β-cholan-24-oic acid.

The synthesis of specific epimers of α-PCA is therefore of great importance. Synthetic methods have been developed that allow for the stereoselective synthesis of both the 23R (α-PCA) and 23S epimers of 3α,7α,23-trihydroxy-5β-cholan-24-oic acid. nih.gov The ability to control the stereochemistry at the C-23 position is crucial for studying how the orientation of this side-chain hydroxyl group affects the molecule's physicochemical and biological properties.

While the specific reagents and conditions dictating the stereochemical outcome are often proprietary or detailed within specialized literature, the principles of stereocontrolled synthesis, such as substrate-controlled or reagent-controlled reactions, are employed to achieve high diastereoselectivity. Access to both epimers allows for detailed comparative studies to understand the structural requirements for molecular recognition by biological targets.

Future Research Directions and Translational Perspectives Non Clinical

Elucidating Novel Biological Functions in Understudied Animal Models

While the primary bile acids in mammals are well-characterized, the physiological roles of bile acids in non-mammalian vertebrates are less understood. Alpha-phocaecholic acid, found in the bile of ducks, offers an opportunity to explore bile acid function in avian species and other understudied animal models such as reptiles and amphibians. Future research in this area could focus on:

Comparative Physiology: Investigating the specific roles of this compound in the digestive physiology of avian species, particularly in relation to their unique dietary habits and metabolic rates.

Metabolic Regulation: Exploring how this compound influences lipid and glucose metabolism in non-mammalian vertebrates, which may reveal conserved or species-specific signaling pathways.

Endocrine Functions: Examining the potential for this compound to act as a signaling molecule in these animals, similar to the role of other bile acids in regulating energy homeostasis and inflammation in mammals.

A comparative analysis of the primary bile acids across different vertebrate classes highlights the diversity of these molecules and underscores the potential for novel biological functions in understudied species.

| Vertebrate Class | Predominant Primary Bile Acids | Potential Research Focus for this compound Analogs |

| Mammals | Cholic acid, Chenodeoxycholic acid | Investigation of metabolic and signaling roles in models of metabolic disease. |

| Birds | Chenodeoxycholic acid, this compound | Elucidation of its role in avian digestion, lipid absorption, and energy metabolism. |

| Reptiles | Cholic acid, Alligatoroic acid | Exploring its potential presence and function in reptile species with varied diets. |

| Amphibians | C27 bile alcohols, Cholic acid | Investigating the evolutionary transition from bile alcohols to bile acids and the potential role of hydroxylated bile acids. |

Investigation of this compound's Role in Gut Microbiome Interactions Beyond Primary Metabolism

The gut microbiome plays a critical role in transforming primary bile acids into a diverse pool of secondary bile acids, which can have profound effects on host physiology. The unique C-23 hydroxyl group of this compound may lead to the generation of novel microbial metabolites with distinct biological activities. Future investigations should explore:

Microbial Biotransformation: Identifying the specific gut microbial species and enzymatic pathways responsible for the metabolism of this compound. This could lead to the discovery of novel secondary bile acids.

Impact on Microbial Community Structure: Assessing how the presence of this compound and its metabolites influences the composition and function of the gut microbial community.

Host-Microbe Signaling: Investigating the signaling properties of microbial metabolites derived from this compound, particularly their effects on host immune responses and metabolic regulation. mdpi.comnih.govnih.gov Microbial metabolites are known to interact with various host receptors to modulate physiological processes. mdpi.comnih.govnih.gov

The interaction between bile acids and the gut microbiota is a key area of research with implications for a range of diseases.

| Interaction Type | General Role of Bile Acids | Potential Role of this compound |

| Primary Metabolism | Emulsification and absorption of dietary fats. | Similar role in fat digestion. |

| Microbial Metabolism | Transformation into secondary bile acids by gut bacteria. | Generation of unique secondary bile acids due to the C-23 hydroxyl group. |

| Host Signaling | Activation of nuclear receptors (e.g., FXR) and G protein-coupled receptors (e.g., TGR5) by primary and secondary bile acids. | Novel microbial metabolites may have altered affinities for host receptors, leading to distinct signaling outcomes in immunometabolism. mdpi.comnih.gov |

Exploring the Potential of this compound as a Biochemical Tool or Probe

The chemical structure of this compound can be modified to create valuable biochemical tools for studying biological processes. The development of derivatized forms of this bile acid could facilitate research in several areas:

Synthesis of Labeled Analogs: The synthesis of isotopically labeled (e.g., with ¹³C or ²H) or fluorescently tagged this compound would enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME). harvard.eduresearchgate.net Fluorescent probes could be used for cellular imaging to visualize its uptake and subcellular localization. harvard.eduresearchgate.net

Development of Affinity Probes: Biotinylated or otherwise tagged versions of this compound could be synthesized to identify and characterize its binding partners, such as receptors and enzymes. nih.govnih.gov This approach would be invaluable for discovering novel cellular targets.

Chemical Synthesis Intermediate: As has been demonstrated, this compound can serve as a starting material for the practical synthesis of other important bile acids, such as chenodeoxycholic acid.

The creation of such chemical probes would be instrumental in elucidating the molecular mechanisms of this compound's action.

Advancements in Analytical Platforms for Enhanced Detection and Comprehensive Profiling

Accurate and sensitive detection of this compound and its metabolites in complex biological matrices is crucial for advancing research. Future efforts should focus on leveraging and further developing advanced analytical platforms:

High-Resolution Mass Spectrometry: The application of techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can provide high sensitivity and specificity for the quantification of this compound in biological samples. lcms.cznih.govnih.gov

Chiral Separation Techniques: Given that bile acids can exist as stereoisomers, the development of chiral chromatography methods is essential to separate and accurately quantify different isomers of this compound and its metabolites, which may have distinct biological activities. phenomenex.combio-rad.comtcichemicals.comnih.govaocs.org

Metabolomics Approaches: Untargeted and targeted metabolomics platforms can be employed to obtain a comprehensive profile of bile acids, including this compound and its derivatives, in various biological samples. This will aid in understanding its metabolic pathways and interactions with other metabolites.

A comparison of analytical techniques highlights the advancements in the field.

| Analytical Technique | Application to this compound Analysis | Advantages |

| UPLC-MS/MS | Quantitative analysis in plasma, bile, and fecal samples. lcms.cznih.gov | High sensitivity, specificity, and throughput. |

| Chiral HPLC | Separation of potential stereoisomers of this compound and its metabolites. phenomenex.comaocs.org | Enables the study of isomer-specific biological effects. |

| Gas Chromatography-MS (GC-MS) | Analysis of derivatized bile acids for structural elucidation. | Provides detailed structural information. |

| Capillary Electrophoresis | High-efficiency separation of charged bile acid conjugates. bio-rad.com | Requires small sample volumes and offers high resolution. |

Computational Modeling and In Silico Studies of this compound-Receptor Interactions

Computational approaches offer a powerful means to predict and understand the interactions of this compound with potential protein targets. In silico studies can guide experimental work and provide insights into the structural basis of its biological activity:

Molecular Docking: Docking simulations can be used to predict the binding affinity and orientation of this compound within the ligand-binding pockets of known bile acid receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). nih.govmdpi.comnih.gov

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the interaction between this compound and its target receptors, revealing conformational changes and the stability of the complex over time. nih.govmdpi.comnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be developed to screen large compound libraries for molecules with similar features, potentially identifying novel ligands for its receptors. nih.govrsc.orgresearchgate.netplos.orgresearchgate.netnih.govnih.govmdpi.comsemanticscholar.org This could also be used to perform virtual screening to identify potential, currently unknown, protein targets for this unique bile acid. plos.orgnih.govnih.govmdpi.comsemanticscholar.org

These computational methods are essential for rational drug design and for generating hypotheses about the molecular mechanisms of action of novel compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying alpha-Phocaecholic acid in biological matrices?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods. LC-MS offers high sensitivity for low-concentration detection in bile or serum, while NMR provides structural confirmation via hydroxyl group patterns (3α,6β,7α,12α-tetrahydroxy-5β-cholan-24-oic acid backbone) . For reproducibility, ensure calibration with certified reference standards and validate against isomer-specific retention times (e.g., 3α,6β,7β,12α-tetrahydroxy variants) .

Q. How can researchers optimize sample preparation to minimize degradation of this compound during extraction?

- Methodology : Use cold homogenization in methanol or ethanol to denature enzymes, followed by solid-phase extraction (SPE) with C18 cartridges. Include antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation. Validate recovery rates using spiked samples and compare against internal standards like deuterated cholic acids .

Q. What protocols are recommended for quantifying this compound in bile acid mixtures?

- Methodology : Employ enzymatic assays (e.g., 3α-hydroxysteroid dehydrogenase-based kits) for preliminary quantification, followed by LC-MS/MS for specificity. Cross-validate results with high-performance thin-layer chromatography (HPTLC) to resolve co-eluting bile acids. Document inter-assay variability using triplicate runs .

Q. How can this compound be distinguished from its structural isomers in chromatographic analyses?

- Methodology : Optimize gradient elution protocols on reversed-phase columns (e.g., C18 or C30) to separate isomers. Use tandem MS fragmentation patterns to confirm hydroxyl group positioning. Reference spectral libraries or synthesized isomers for retention time alignment .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported this compound concentrations across in vitro and in vivo studies?

- Methodology : Standardize animal models (e.g., bile duct-cannulated rodents) to control for interspecies metabolic differences. Use isotopically labeled tracers to track synthesis and enterohepatic recirculation. Cross-validate findings with human organoid models to reconcile in vitro-in vivo gaps .

Q. How can researchers design studies to investigate the role of this compound in modulating intestinal microbiota?

- Methodology : Combine gnotobiotic mouse models with metagenomic sequencing to assess microbial shifts. Dose-response studies should include synthetic this compound versus natural isolates. Control for confounding factors (e.g., diet, antibiotics) and use PICOT frameworks to define outcomes (e.g., Firmicutes/Bacteroidetes ratios) .

Q. What challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Address regioselective hydroxylation challenges via enzymatic catalysis (e.g., cytochrome P450 systems) or chiral auxiliaries. Characterize derivatives using X-ray crystallography and compare binding affinities to bile acid receptors (e.g., FXR, TGR5). Include purity thresholds (>95%) and stability assays (pH, temperature) in protocols .

Q. How should conflicting data on this compound’s stability under varying pH conditions be resolved?

- Methodology : Replicate experiments under controlled biorelevant conditions (e.g., simulated gastric fluid pH 1.2 vs. intestinal pH 6.8). Use stability-indicating assays (e.g., UPLC-PDA) to monitor degradation products. Apply Arrhenius modeling to predict shelf-life and validate with accelerated stability studies .

Methodological Best Practices

- Data Validation : Use orthogonal analytical platforms (e.g., LC-MS + NMR) to confirm findings. Document raw data and statistical parameters (e.g., LOD, LOQ) in supplementary materials for peer review .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, especially when investigating toxicity or microbiota interactions .

- Reproducibility : Share protocols via open-access repositories (e.g., Protocols.io ) and include step-by-step video demonstrations for complex techniques (e.g., bile duct cannulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.